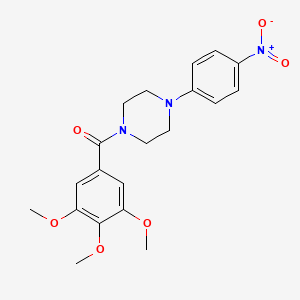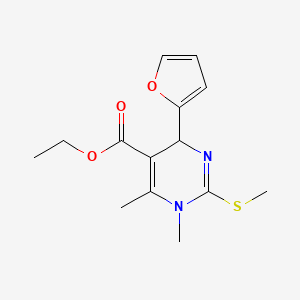
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized by Alexander Shulgin in the 1970s and has been used for scientific research purposes since then. In
Mechanism of Action
The exact mechanism of action of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic compounds. It may also have effects on other serotonin receptors and the dopaminergic system.
Biochemical and Physiological Effects
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been found to have psychoactive effects similar to other psychedelic compounds. It can cause changes in perception, mood, and thought processes. It has also been found to have physiological effects such as increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been well-studied and has a known mechanism of action. However, 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine also has limitations for lab experiments. It is a controlled substance and requires special permits to handle and use. It can also be difficult to obtain due to its controlled status.
Future Directions
For the study of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine include investigating its potential therapeutic uses and its effects on other serotonin receptors and the dopaminergic system.
Synthesis Methods
The synthesis of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1-(2-phenylethyl)piperazine and ammonium acetate in acetic acid. The resulting product is then reduced with lithium aluminum hydride to yield 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine. The synthesis method has been well-established and is commonly used in scientific research.
Scientific Research Applications
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties similar to other phenethylamines such as mescaline and 2C-B. 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in studies to investigate its effects on serotonin receptors and the dopaminergic system. It has also been used in studies to investigate its potential therapeutic uses for conditions such as depression and anxiety.
properties
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-13-16(14-19(25-2)20(18)26-3)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSKONKYLSBGZ-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-Phenylpiperazin-1-YL)-1-(3,4,5-trimethoxyphenyl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)

![1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)


![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912913.png)
![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)

